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3,5-Dimethylisoxazole-4-carbonyl

chloride

Cat. No.: B1301098 Get Quote

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds frequently found in

pharmaceuticals, agrochemicals, and materials science. The functionalization of the isoxazole

ring is crucial for modulating the biological and physical properties of these molecules.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for

the synthesis of complex isoxazole-containing structures, enabling the formation of carbon-

carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These

reactions typically involve the coupling of a halo-isoxazole derivative with a suitable coupling

partner in the presence of a palladium catalyst, a ligand, and a base. This document provides

an overview of the application of several key palladium-catalyzed cross-coupling reactions for

the derivatization of isoxazoles, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-

Hartwig amination reactions.

Key Applications in Research and Development
Palladium-catalyzed cross-coupling reactions of isoxazole derivatives have significant

applications in drug discovery and development, offering a robust platform for the rapid

generation of diverse chemical libraries for biological screening.[1] The ability to introduce a

wide range of substituents onto the isoxazole core allows for the fine-tuning of pharmacokinetic

and pharmacodynamic properties of lead compounds. For instance, these methodologies have
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been instrumental in the synthesis of potent and selective inhibitors of various enzymes and

receptors.

In materials science, the introduction of conjugated aryl or alkynyl groups to the isoxazole

scaffold through these coupling reactions can lead to the development of novel organic

materials with interesting photophysical and electronic properties, suitable for applications in

organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Versatility of Haloisoxazoles as Key Intermediates
4-Haloisoxazoles, particularly 4-iodoisoxazoles, are highly versatile intermediates for these

transformations.[1] The carbon-halogen bond at the C4 position is readily activated by

palladium catalysts, facilitating a wide range of coupling reactions to introduce diverse

functionalities at this position. The synthesis of these 4-haloisoxazoles can be achieved

through methods like the electrophilic cyclization of O-methyloximes of 2-alkyn-1-ones.[1]

Experimental Protocols
Suzuki-Miyaura Coupling of 4-Iodoisoxazoles with
Arylboronic Acids
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between

an organohalide and an organoboron compound.

General Procedure:

To a dry reaction vessel, add the 4-iodoisoxazole derivative (1.0 equiv.), the arylboronic acid

(1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.) or cesium

carbonate (Cs₂CO₃, 2.0 equiv.).

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄,

5 mol%).

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the

solution for 15-20 minutes.
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Heat the reaction mixture with stirring. The reaction temperature and time will vary

depending on the substrates (e.g., 80-100 °C for 12-24 hours).

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g.,

ethyl acetate) and washing with water and brine.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-

isoxazole derivative.

Sonogashira Coupling of 4-Iodoisoxazoles with Terminal
Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide.

General Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add the 3,5-disubstituted-

4-iodoisoxazole (1.0 equiv.), a palladium catalyst such as palladium(II) acetylacetonate

(Pd(acac)₂, 5 mol%), a phosphine ligand like triphenylphosphine (PPh₃, 10 mol%), and a

copper(I) co-catalyst, for example, copper(I) iodide (CuI, 10 mol%).

Add a suitable solvent, such as anhydrous dimethylformamide (DMF), and a base, typically

an amine like diethylamine (Et₂NH, 2.0 equiv.).

Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

Heat the mixture with stirring at a suitable temperature (e.g., 60-80 °C) for the required time

(e.g., 12-24 hours).
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Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction to room temperature.

Perform an aqueous workup by diluting with an organic solvent and washing with water and

brine.

Dry the organic layer, filter, and concentrate in vacuo.

Purify the crude product by column chromatography to yield the 4-alkynylisoxazole.

Heck Coupling of 4-Iodoisoxazoles with Alkenes
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.

General Procedure:

In a reaction vessel, combine the 4-iodoisoxazole (1.0 equiv.), the alkene (1.2-1.5 equiv.), a

palladium source such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand

(e.g., triphenylphosphine, 10 mol%).

Add a base, for example, triethylamine (Et₃N, 2.0 equiv.) or potassium carbonate (K₂CO₃,

2.0 equiv.).

Add a suitable solvent, such as DMF or acetonitrile.

Degas the mixture and heat under an inert atmosphere with stirring. Reaction temperatures

typically range from 80 to 120 °C.

Monitor the reaction until the starting material is consumed.

After cooling, perform a standard aqueous workup.

Purify the residue by column chromatography to isolate the 4-vinylisoxazole product.

Buchwald-Hartwig Amination of 4-Haloisoxazoles
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an

aryl halide with an amine.
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General Procedure:

To a dry and inert atmosphere glovebox or Schlenk line, add the 4-haloisoxazole (e.g., 4-

bromo- or 4-iodoisoxazole, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%),

and a suitable phosphine ligand such as Xantphos or BINAP (4-10 mol%).

Add a strong base, typically sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.) or cesium

carbonate (Cs₂CO₃, 1.5-2.0 equiv.).

Add the amine (1.1-1.5 equiv.).

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Seal the reaction vessel and heat with stirring. The reaction temperature can range from 80

to 110 °C.

Monitor the reaction's progress.

Once complete, cool the reaction mixture and quench with water.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

Purify the crude product via column chromatography to obtain the 4-amino-isoxazole

derivative.

Data Presentation
Table 1: Suzuki-Miyaura Coupling of 4-Iodoisoxazole
Derivatives
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Isoxazol
e
Derivati
ve

Boronic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

3,5-

Diphenyl-

4-

iodoisoxa

zole

Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
Na₂CO₃

Dioxane/

H₂O
80 12 85

3-Methyl-

5-phenyl-

4-

iodoisoxa

zole

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (5)
Cs₂CO₃

Toluene/

EtOH/H₂

O

100 18 78

3-tert-

Butyl-5-

phenyl-4-

iodoisoxa

zole

3-

Thienylb

oronic

acid

Pd(PPh₃)

₄ (5)
K₂CO₃ DMF 90 24 72

Table 2: Sonogashira Coupling of 3,5-Disubstituted-4-
iodoisoxazoles
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Isoxaz
ole
Derivat
ive

Alkyne
Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

3-(tert-

Butyl)-5

-phenyl-

4-

iodoiso

xazole

Phenyla

cetylen

e

Pd(aca

c)₂ (5)
CuI (10) Et₂NH DMF 80 24 91[2]

3,5-

Diphen

yl-4-

iodoiso

xazole

Phenyla

cetylen

e

Pd(aca

c)₂ (5)
CuI (10) Et₂NH DMF 80 24 95[3]

3-

Cyclopr

opyl-5-

phenyl-

4-

iodoiso

xazole

Phenyla

cetylen

e

Pd(aca

c)₂ (5)
CuI (10) Et₂NH DMF 80 24 98[3]

3,5-

Diphen

yl-4-

iodoiso

xazole

1-

Hexyne

Pd(aca

c)₂ (5)
CuI (10) Et₂NH DMF 80 24 88[3]

Table 3: Heck Coupling of 4-Iodoisoxazole Derivatives
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Isoxazol
e
Derivati
ve

Alkene
Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

3,5-

Diphenyl-

4-

iodoisoxa

zole

Styrene
Pd(OAc)₂

(5)
Et₃N DMF 100 16 75

3-Methyl-

5-phenyl-

4-

iodoisoxa

zole

n-Butyl

acrylate

Pd(OAc)₂

(5)
K₂CO₃

Acetonitri

le
80 24 68

3,5-Di(p-

tolyl)-4-

iodoisoxa

zole

4-

Vinylpyri

dine

Pd(OAc)₂

(5)
Et₃N DMF 110 18 70

Table 4: Buchwald-Hartwig Amination of 4-
Haloisoxazoles
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Isoxaz
ole
Derivat
ive

Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

4-

Bromo-

3,5-

dimethy

lisoxazo

le

Morphol

ine

Pd₂(dba

)₃ (2)

BINAP

(4)
NaOtBu Toluene 100 18 88

4-Iodo-

3,5-

dipheny

lisoxazo

le

Aniline
Pd(OAc

)₂ (4)

Xantph

os (8)
Cs₂CO₃

Dioxan

e
110 24 76

4-

Bromo-

5-

phenyli

soxazol

e

Benzyla

mine

Pd₂(dba

)₃ (2.5)

DavePh

os (5)
K₃PO₄ Toluene 100 20 82

Visualizations
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General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
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Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
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Experimental Workflow for Isoxazole Cross-Coupling
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Caption: A typical experimental workflow for palladium-catalyzed isoxazole cross-coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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